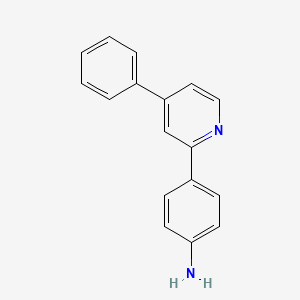

4-(4-Phenylpyridin-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-(4-phenylpyridin-2-yl)aniline |

InChI |

InChI=1S/C17H14N2/c18-16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12H,18H2 |

InChI Key |

IBJZYSDVWCLJLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 4 Phenylpyridin 2 Yl Aniline Derivatives

Established Synthetic Pathways to the Core Scaffold

The fundamental structure of 4-(4-phenylpyridin-2-yl)aniline can be assembled through several reliable synthetic methodologies. These primarily involve the strategic formation of the pyridine (B92270) ring and the coupling of the aromatic components.

Cross-Coupling Strategies for Aromatic Linkage Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds between aromatic rings. This reaction is instrumental in the synthesis of biaryl compounds, including derivatives of this compound. nih.govnih.gov The versatility of this palladium-catalyzed reaction allows for the coupling of a wide range of boronic acids or esters with aryl halides or triflates, accommodating various functional groups and leading to good yields. nih.govnih.gov For instance, the coupling of a suitably substituted pyridine with a phenylboronic acid derivative, or vice versa, can efficiently construct the desired phenyl-pyridine linkage. The reaction conditions are generally mild, and a variety of palladium catalysts and bases can be employed to optimize the transformation. mdpi.com

A notable application of this strategy is the synthesis of ortho-substituted anilines, which are key structural motifs in many biologically active compounds. nih.gov While the Suzuki-Miyaura reaction is broadly applicable, challenges can arise with substrates containing unprotected ortho-anilines, particularly in sp2-sp3 couplings. nih.gov However, methods have been developed to address these challenges, expanding the scope of this valuable reaction. nih.gov

Condensation and Cyclization Reactions in Heterocycle Synthesis

The construction of the pyridine ring itself is often achieved through condensation and cyclization reactions. baranlab.org These methods typically involve the reaction of carbonyl compounds with an ammonia (B1221849) source to form the heterocyclic core. baranlab.orgpharmaguideline.com

One of the foundational approaches is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound to produce a 1,4-dihydropyridine. gcwgandhinagar.com This intermediate can then be oxidized to the corresponding pyridine. gcwgandhinagar.com While the classic Hantzsch synthesis yields symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives by performing some of the condensation steps sequentially. baranlab.org

Another significant method is the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate 2,4,6-trisubstituted pyridines. pharmaguideline.com This method offers a high degree of flexibility in the substitution pattern of the resulting pyridine.

Furthermore, [3+2] cyclization reactions under visible light have been reported for the synthesis of related nitrogen-containing heterocycles, which can sometimes be converted to pyridine derivatives. rsc.org Base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reactions also provide a route to fused pyridine systems like benzofuro[3,2-b]pyridines. researchgate.net

Functional Group Interconversion and Reduction Approaches in Precursor Development

The synthesis of precursors for the final this compound often involves strategic functional group interconversions and reductions. A common and crucial step is the reduction of a nitro group to an amine. The nitro group is frequently introduced onto one of the aromatic rings as it can be a directing group for other substitutions and is readily converted to the desired aniline (B41778) functionality at a later stage.

The reduction of aromatic nitro compounds to the corresponding anilines can be accomplished using a variety of reagents and conditions. wikipedia.org Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a widely employed and efficient method. wikipedia.org Other effective reducing agents include iron in acidic media and sodium hydrosulfite. wikipedia.org The choice of reducing agent can be critical to avoid the formation of side products like hydroxylamines or azo compounds. wikipedia.org For instance, while metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines due to the potential for azo compound formation, they are effective for other transformations. wikipedia.org The selective reduction of a nitro group in the presence of other reducible functional groups is a key consideration in multi-step syntheses. researchgate.net

Advanced Functionalization and Derivatization Techniques

Once the core this compound scaffold is in place, further modifications can be made to fine-tune its chemical and physical properties. These advanced techniques focus on selective functionalization and post-synthetic modifications.

Regioselective Functionalization of Pyridine and Aniline Moieties

Achieving regioselectivity in the functionalization of the pyridine and aniline rings is crucial for creating specific derivatives. The inherent electronic properties of the pyridine ring, being electron-deficient, make it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. pharmaguideline.com Conversely, electrophilic substitution on the pyridine ring is generally difficult but can be facilitated by the introduction of activating groups or by conversion to the corresponding pyridine-N-oxide. gcwgandhinagar.comresearchgate.net

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents. For example, methods for the C-4 selective alkylation of pyridines have been developed, addressing a long-standing challenge in heterocyclic chemistry. nih.gov Similarly, the direct para-C-H functionalization of anilines offers a route to specific substitution patterns, although controlling regioselectivity can be challenging due to the directing effects of the amino group. acs.org The use of directing groups can aid in achieving the desired regioselectivity in C-H amination reactions. rsc.org For instance, a tosyloxy substituent at the 2-position of a pyridine ring can direct a highly regioselective Br/Mg exchange reaction at the 3-position of 3,5-dibromopyridine (B18299) derivatives. rsc.org

Post-Synthetic Modification Strategies for Property Modulation

Post-synthetic modification (PSM) allows for the alteration of a molecule's properties after the main scaffold has been constructed. This is a highly valuable strategy for creating a library of derivatives from a common intermediate. rsc.org

For the this compound scaffold, the aniline nitrogen provides a convenient handle for a variety of modifications. For example, N-alkylation can be readily achieved by reacting the aniline with alkyl halides. nih.gov Amide coupling reactions, facilitated by standard peptide coupling reagents, can be used to introduce a wide array of acyl groups, offering a straightforward method to modulate the molecule's properties. rsc.org These modifications can significantly impact the electronic and steric characteristics of the final compound.

Methodological Considerations for Scalable Synthesis in Academic Contexts

The transition from small-scale synthesis, typically in the milligram range, to a larger, gram-scale production of this compound and its derivatives within an academic laboratory presents a unique set of challenges. While industrial-scale synthesis prioritizes cost-effectiveness and throughput, academic scale-up focuses on achieving reliable, high-yielding, and pure compounds for further research with the available resources. This section will delve into the key methodological considerations for the scalable synthesis of these biaryl pyridine compounds in a non-industrial setting.

A primary strategy for the synthesis of this compound involves the Suzuki-Miyaura cross-coupling reaction. This versatile palladium-catalyzed reaction forms the carbon-carbon bond between a pyridine unit and a phenyl group. The optimization of this reaction is paramount for a successful gram-scale synthesis. Key parameters that require careful consideration include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net For instance, a screening of various ligands and solvents can significantly impact the reaction's efficiency and yield.

Another critical aspect of scalable synthesis is the management of reaction conditions. Reactions that are straightforward on a small scale can become problematic when scaled up. For example, maintaining uniform heating and efficient stirring in larger reaction vessels is crucial to prevent the formation of side products. Furthermore, the stoichiometry of reagents, particularly the often-expensive palladium catalyst and boronic acid derivatives, needs to be carefully optimized to balance cost and reaction efficiency. In an academic context, minimizing the catalyst loading without compromising the yield is a significant goal.

Purification of the final product on a larger scale also requires strategic planning. While column chromatography is a standard purification technique in academic labs, its application to multi-gram quantities of product can be cumbersome and solvent-intensive. nih.gov Alternative purification strategies, such as recrystallization or precipitation, should be explored. These methods can be more time- and resource-efficient for obtaining highly pure material. The removal of residual palladium from the final compound is another critical purification step, as trace amounts of the metal can interfere with subsequent biological assays or material science applications. researchgate.net Techniques like treatment with specific scavengers or filtration through activated carbon or silica (B1680970) gel can be employed to reduce palladium levels. researchgate.net

Here is an interactive data table summarizing key considerations for scalable synthesis:

| Consideration | Key Factors | Academic Context Challenges | Potential Solutions |

| Reaction Optimization | Catalyst, Ligand, Base, Solvent, Temperature | Cost of specialized ligands and catalysts; achieving consistent reaction conditions. | Systematic screening of conditions; use of more robust and air-stable catalysts. |

| Reagent Stoichiometry | Molar ratios of reactants, catalyst loading | Expense of boronic acids and palladium catalysts. | Careful optimization of reagent ratios; studies to minimize catalyst loading. |

| Work-up and Purification | Extraction, Filtration, Chromatography, Recrystallization | Column chromatography becomes inefficient and costly at scale. nih.gov | Development of crystallization or precipitation methods; use of scavenger resins for metal removal. researchgate.net |

| Process Efficiency | Number of steps, overall yield, reaction time | Longer reaction times and multiple steps reduce overall efficiency. | Designing convergent synthetic routes; optimizing each step for maximum yield. nih.gov |

In an illustrative protocol for a gram-scale synthesis, one might start with a Suzuki-Miyaura coupling of a suitable bromopyridine derivative with a phenylboronic acid. The reaction would be performed using an optimized palladium catalyst system in a solvent that facilitates both the reaction and subsequent product isolation. Following the reaction, a carefully designed work-up procedure would be employed to remove the bulk of impurities and the catalyst. The final purification would ideally involve recrystallization from an appropriate solvent system to yield the pure this compound.

Here is another interactive data table detailing a hypothetical scalable synthesis protocol:

| Step | Procedure | Scale | Key Parameters |

| 1. Suzuki-Miyaura Coupling | Reaction of 2-bromo-4-aminopyridine with phenylboronic acid in the presence of a palladium catalyst and base. | 10-20 g | Catalyst: Pd(PPh3)4, Base: K2CO3, Solvent: 1,4-Dioxane/Water |

| 2. Reaction Work-up | Quenching the reaction, extraction with an organic solvent, and washing with brine. | --- | Efficient phase separation; minimization of solvent waste. |

| 3. Palladium Removal | Treatment of the organic layer with a palladium scavenger or filtration through a pad of celite and silica gel. researchgate.net | --- | Choice of scavenger; contact time. |

| 4. Final Purification | Concentration of the organic layer and recrystallization of the crude product from a suitable solvent mixture (e.g., ethanol/water). | --- | Solvent selection for optimal crystal growth and purity. |

By carefully considering these factors, researchers in academic laboratories can successfully and efficiently scale up the synthesis of this compound and its derivatives, enabling further investigation into their chemical and physical properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Techniques for Structural Elucidation (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. nih.gov For 4-(4-phenylpyridin-2-yl)aniline, these methods provide a detailed fingerprint of its molecular structure.

FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 2-phenylpyridine (B120327), shows characteristic bands that can be extrapolated to understand the spectrum of this compound. orientjchem.org The presence of the aniline (B41778) and pyridine (B92270) rings would result in specific C-H, C=C, and C=N stretching and bending vibrations. For instance, the N-H stretching vibrations of the primary amine in the aniline moiety are typically observed in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the phenyl and pyridine rings are expected in the 1400-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov In the case of this compound, the Raman spectrum would highlight the vibrations of the phenyl and pyridine backbones. The symmetric "breathing" modes of the aromatic rings are often prominent in Raman spectra. The analysis of both FT-IR and FT-Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Aniline) | 3300-3500 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1400-1600 | FT-IR, FT-Raman |

| Ring Breathing Modes | ~1000 | FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed for the structural determination of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons of the aniline and phenylpyridine moieties. The aromatic protons would typically resonate in the downfield region (δ 7-9 ppm). The protons on the aniline ring will show splitting patterns corresponding to their substitution, and the protons on the pyridine and phenyl rings will also exhibit characteristic couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum of this compound would display signals for all the unique carbon atoms in the molecule. The carbon atoms of the aromatic rings would appear in the range of δ 110-160 ppm. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between protons (¹H-¹H in COSY) and between protons and their directly attached carbons (¹H-¹³C in HSQC). These experiments are invaluable for unambiguously assigning the complex NMR signals of this compound. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) |

| Aromatic Protons (¹H) | 7.0 - 9.0 |

| Amine Protons (¹H) | Variable |

| Aromatic Carbons (¹³C) | 110 - 160 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. rsc.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming its elemental formula. rsc.org The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. The cleavage of the bond between the phenyl and pyridine rings, or the loss of the aniline group, would lead to characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure.

| Ion | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion |

| Fragment Ions | Result from the cleavage of specific bonds in the molecule |

X-ray Diffraction Techniques for Solid-State Structure Determination (Single-Crystal and Powder)

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govuchicago.edu

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal XRD can provide a precise determination of its molecular and crystal structure. researchgate.net This includes bond lengths, bond angles, and intermolecular interactions in the solid state. The data obtained from single-crystal XRD is considered the gold standard for structural elucidation. jhu.eduiaea.org

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is used to analyze the crystalline nature of a powdered sample. americanpharmaceuticalreview.com The PXRD pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. researchgate.netamericanpharmaceuticalreview.commdpi.com While not as detailed as single-crystal XRD, PXRD is a crucial tool for characterizing solid materials. researchgate.net

| Technique | Information Obtained |

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions |

| Powder XRD | Crystalline phase identification, purity assessment, unit cell parameters |

Advanced Luminescence Spectroscopy for Excited State Dynamics (e.g., Fluorescence, Phosphorescence)

Luminescence spectroscopy, including fluorescence and phosphorescence, provides insights into the electronic excited states of a molecule and their decay pathways. rsc.org These properties are particularly relevant for applications in optoelectronics and sensing.

Fluorescence: The fluorescence spectrum of this compound would reveal information about its lowest singlet excited state (S₁). The wavelength of maximum emission and the fluorescence quantum yield are key parameters that characterize its emissive properties. The nature of the solvent can significantly influence the fluorescence spectrum, providing clues about the polarity of the excited state.

Phosphorescence: Phosphorescence involves emission from a triplet excited state (T₁) and is typically observed at longer wavelengths and with longer lifetimes than fluorescence. Studying the phosphorescence of this compound can provide information about the energy of its T₁ state and the efficiency of intersystem crossing from the singlet to the triplet manifold.

Time-resolved luminescence measurements can further elucidate the dynamics of the excited states, including their lifetimes and the rates of various decay processes.

| Property | Description |

| Fluorescence | Emission from the lowest singlet excited state (S₁) |

| Phosphorescence | Emission from the lowest triplet excited state (T₁) |

| Quantum Yield | Efficiency of the luminescence process |

| Lifetime | Average time the molecule spends in the excited state |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. srce.hr

A cyclic voltammogram of this compound would show oxidation and reduction peaks corresponding to the removal and addition of electrons, respectively. The potentials at which these processes occur are related to the HOMO and LUMO energies. Reversible or quasi-reversible redox processes suggest that the molecule can be stably oxidized and reduced. The electrochemical behavior can be influenced by the solvent and the supporting electrolyte used in the experiment. pku.edu.cn

| Parameter | Information Obtained |

| Oxidation Potential (E_ox) | Related to the HOMO energy level |

| Reduction Potential (E_red) | Related to the LUMO energy level |

| Electrochemical Reversibility | Stability of the oxidized and reduced species |

Computational and Theoretical Investigations of 4 4 Phenylpyridin 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules like 4-(4-phenylpyridin-2-yl)aniline. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com

For derivatives of aniline (B41778) and pyridine (B92270), DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to determine these orbital energies. researchgate.net In this compound, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is distributed over the electron-deficient pyridine ring and the phenyl substituent. This distribution suggests that the aniline part of the molecule is the primary site for electrophilic attack, whereas the pyridine ring is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity, primarily from the aniline part. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Reflects the electron-accepting ability, mainly on the pyridine ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity, stability, and electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, MEP analysis typically reveals a negative potential around the nitrogen atom of the pyridine ring and the amino group of the aniline moiety, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and some regions of the aromatic rings would show a positive potential, indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. nih.gov Larger E(2) values indicate stronger delocalization and greater molecular stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It is used to calculate vertical excitation energies, oscillator strengths, and to predict absorption and emission spectra. mdpi.com For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as n→π* and π→π* transitions, which are responsible for its photophysical properties.

These calculations can help in understanding the influence of the molecular structure on the absorption and fluorescence characteristics, which is crucial for applications in areas like organic light-emitting diodes (OLEDs). The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. mdpi.com

| Parameter | Description | Relevance for this compound |

| Excitation Energy | The energy required to promote an electron to a higher energy level. | Determines the position of absorption bands in the UV-Vis spectrum. |

| Oscillator Strength | A measure of the probability of an electronic transition. | Indicates the intensity of spectral bands. |

| Nature of Transition | Describes the orbitals involved in the electronic transition (e.g., π→π*). | Provides insight into the photophysical behavior of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into how this compound behaves in different environments, such as in solution or in the solid state.

These simulations can reveal the preferred conformations of the molecule, including the dihedral angle between the phenyl and pyridine rings, which can significantly impact its electronic and photophysical properties. MD can also be used to study the flexibility of the molecule and the dynamics of its interactions with surrounding molecules. nih.gov

Supramolecular Interaction Modeling

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which can be modeled using computational techniques like Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

| Interaction Type | Description | Expected Contribution in this compound |

| H···H | Interactions between hydrogen atoms. | A significant contribution due to the high abundance of hydrogen atoms. |

| C-H···π | Hydrogen bonding involving a C-H donor and a π-system acceptor. | Important for the packing of the aromatic rings. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the crystal structure. |

| N-H···N | Hydrogen bonding between the amino group and the pyridine nitrogen. | A key directional interaction influencing the molecular arrangement. |

Computational Screening and Design Principles for Targeted Properties

Computational screening and the elucidation of design principles are pivotal in the modern development of novel organic molecules for targeted applications. For the specific compound, this compound, there is a notable absence of dedicated computational studies in publicly accessible scientific literature. However, by examining the computational methodologies applied to structurally analogous aniline and pyridine derivatives, we can infer the approaches that would be employed to investigate and predict the properties of this compound and to guide the design of new derivatives with enhanced characteristics.

The general strategy involves using a suite of computational tools to build a comprehensive understanding of the molecule's structure-property relationships. This typically begins with fundamental quantum mechanical calculations and extends to more complex simulations of its behavior in relevant environments.

Theoretical Framework for Investigation

The computational investigation of this compound and its derivatives would likely proceed through several key stages:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate geometries. The optimized structure provides the foundation for all subsequent property calculations.

Electronic Property Analysis: With an optimized geometry, a variety of electronic properties can be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule, quantifying the interactions between different parts of the structure.

Spectroscopic Property Prediction: Computational methods can predict various spectroscopic signatures of the molecule, which can be used to validate experimental findings. This includes the prediction of UV-Vis absorption spectra, which are directly related to the electronic transitions between molecular orbitals.

Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies: By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups to the phenyl or aniline rings), a library of virtual derivatives can be created. The properties of each derivative are then calculated, allowing for the identification of key structural features that influence a desired property. This systematic approach is the cornerstone of rational molecular design.

Illustrative Data for Analogous Systems

While specific data for this compound is not available, the following table presents hypothetical data for a series of derivatives, illustrating the kind of information that would be generated in a computational screening study. The goal of such a study might be to tune the electronic properties for applications in organic electronics, for instance, by modifying the HOMO and LUMO energy levels.

Table 1: Hypothetical DFT Calculation Results for Designed Derivatives of this compound

| Compound Name | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -H | -5.21 | -1.89 | 3.32 |

| 4-(4-(4-Nitrophenyl)pyridin-2-yl)aniline | -NO₂ | -5.58 | -2.45 | 3.13 |

| 4-(4-(4-Methoxyphenyl)pyridin-2-yl)aniline | -OCH₃ | -4.95 | -1.72 | 3.23 |

| 4-(4-(4-Aminophenyl)pyridin-2-yl)aniline | -NH₂ | -4.82 | -1.65 | 3.17 |

| 4-(4-(4-Cyanophenyl)pyridin-2-yl)aniline | -CN | -5.62 | -2.38 | 3.24 |

Design Principles Derived from Computational Screening

Based on the hypothetical data in Table 1, several design principles can be formulated:

Electron-Withdrawing Groups (EWGs): The introduction of an electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group on the phenyl ring generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This can be desirable for creating materials that are more resistant to oxidation.

Electron-Donating Groups (EDGs): Conversely, an electron-donating group such as a methoxy (B1213986) (-OCH₃) or amino (-NH₂) group tends to raise the energy of the HOMO and LUMO. This can be useful for designing molecules with lower ionization potentials.

Tuning the HOMO-LUMO Gap: The energy gap can be modulated by the choice of substituent. In the hypothetical data, the introduction of a nitro group leads to a smaller energy gap, which would correspond to a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

Coordination Chemistry and Ligand Applications of 4 4 Phenylpyridin 2 Yl Aniline

Design Principles for Metal Complexation

The coordination behavior of 4-(4-phenylpyridin-2-yl)aniline is fundamentally dictated by the presence of multiple potential donor sites, primarily the nitrogen atoms of the pyridine (B92270) and aniline (B41778) groups. This allows for various coordination modes, leading to the formation of complexes with diverse architectures. The design principles for metal complexation with this ligand can be categorized based on its denticity and the nature of the metal center.

Monodentate, Bidentate, and Multidentate Ligand Architectures:

Monodentate Coordination: In its simplest coordination mode, this compound can act as a monodentate ligand , where only one of its nitrogen atoms binds to a metal center. nih.govrsc.org This is typically observed when the reaction conditions or the presence of other competing ligands favor the coordination of a single donor site. For instance, the pyridine nitrogen, being a stronger Lewis base than the aniline nitrogen, is the more likely site for monodentate coordination.

Bidentate Coordination: The most common and well-studied coordination mode for ligands of this type is bidentate , where both the pyridine and aniline nitrogen atoms coordinate to the same metal center, forming a stable five-membered chelate ring. rsc.orgnih.gov This chelation effect significantly enhances the stability of the resulting metal complex. The geometry of the complex will be influenced by the preferred coordination number and geometry of the metal ion. For example, with square planar metal ions like Pd(II) or Pt(II), a cis-coordination of the bidentate ligand is expected. nih.gov

Multidentate and Bridging Coordination: While the core this compound structure is inherently bidentate, its derivatives can be designed to exhibit higher denticity. Furthermore, in polynuclear complexes, the ligand can act as a bridging ligand , connecting two or more metal centers. This can occur through the coordination of the pyridine nitrogen to one metal and the aniline nitrogen to another, or through the involvement of the phenyl or pyridine rings' π-system in bonding.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of extended one-, two-, or three-dimensional structures such as Metal-Organic Frameworks (MOFs) and coordination polymers . rsc.org These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

The formation of MOFs and coordination polymers with this compound would involve the reaction of the ligand with metal ions or metal clusters that can support the formation of an extended network. The choice of metal ion is critical, as its coordination number and preferred geometry will dictate the topology of the resulting framework. For instance, metal ions with a high coordination number, such as those from the lanthanide series, or metal clusters that provide multiple coordination sites, are often employed in the synthesis of high-dimensional MOFs.

While specific examples of MOFs constructed from this compound are not extensively documented, the behavior of analogous ligands provides valuable insights. For example, N,N,4-tris(pyridin-2-ylmethyl)aniline, a related flexible ligand, has been shown to form discrete complexes, dimers, and one-dimensional coordination polymers with various transition metals like copper, cobalt, and manganese. rsc.org The formation of these different structures is often influenced by the choice of counter-ions and crystallization solvents, highlighting the subtle factors that can direct the self-assembly process. rsc.org

Table 1: Potential Structural Motifs with this compound in Coordination Polymers

| Structural Motif | Description | Potential Metal Ions |

| 1D Chain | Linear or zigzag chains formed by the bridging of metal centers with the ligand. | Cu(II), Ag(I), Cd(II) |

| 2D Layer | Sheet-like structures where metal centers are interconnected by the ligand in two dimensions. | Co(II), Ni(II), Zn(II) |

| 3D Framework | A porous, three-dimensional network with channels or cavities. | Lanthanides, Zr(IV), Cr(III) |

This table is illustrative and based on the behavior of similar N-donor ligands.

Role as a Ligand in Catalytic Systems

Metal complexes derived from pyridine and aniline-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the this compound ligand, which can be tuned by modifying the substituents on the phenyl and pyridine rings, make it an attractive platform for developing novel catalysts.

The emphasis in this area is on understanding the mechanistic pathways of the catalytic reactions. The ligand can influence the catalytic cycle in several ways:

Stabilization of the Metal Center: The chelation of the ligand to the metal center can enhance the stability of the active catalytic species, preventing its decomposition or aggregation.

Modulation of Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can influence the electron density at the metal center, thereby affecting its reactivity towards substrates.

Steric Control: The steric bulk of the ligand can control the access of substrates to the metal center, leading to enhanced selectivity in the catalytic reaction.

While direct catalytic applications of this compound complexes are not widely reported, related systems offer a glimpse into their potential. For instance, palladium(II) complexes containing substituted N-(pyridin-2-ylmethylene)aniline derivatives have been shown to be active catalysts for the polymerization of methyl methacrylate. researchgate.net In these systems, the ligand plays a crucial role in stabilizing the palladium center and influencing the properties of the resulting polymer. researchgate.net

Furthermore, the core structure of 2-(pyridin-2-yl)aniline (B1331140) has been utilized as a directing group in copper-mediated C-H bond amination reactions. rsc.org This suggests that the this compound framework could be incorporated into more complex molecular designs to direct and facilitate specific chemical transformations.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal | Mechanistic Role of the Ligand |

| Cross-Coupling Reactions | Palladium, Nickel | Stabilizing the active M(0)/M(II) species; influencing reductive elimination. |

| Polymerization | Palladium, Nickel | Controlling polymer chain growth and tacticity. researchgate.net |

| Oxidation Reactions | Copper, Iron, Manganese | Stabilizing high-valent metal-oxo intermediates. |

| Hydrogenation Reactions | Rhodium, Iridium, Ruthenium | Activating H2 and facilitating hydride transfer. |

This table is speculative and based on the catalytic activity of structurally similar ligand-metal complexes.

Supramolecular Coordination Assemblies

The principles of self-assembly in coordination chemistry can be harnessed to construct intricate and functional supramolecular architectures such as helicates, cages, and networks using ligands like this compound. These assemblies are formed through the spontaneous organization of the ligand and metal ions under specific conditions.

Helicates: The twisted conformation that can be adopted by this compound upon coordination to two or more metal ions makes it a suitable building block for the formation of helicates . These are aesthetically pleasing, chiral structures that resemble a helix. The formation of double- or triple-stranded helicates would depend on the coordination preferences of the metal ion and the stoichiometry of the reaction. Iron(II) and copper(I) are common metal ions used in the synthesis of helicates with oligo-pyridine based ligands.

Coordination Cages: By employing metal ions that exhibit a specific coordination geometry (e.g., square planar or octahedral) and ligands with appropriate bite angles, it is possible to construct discrete, three-dimensional coordination cages . researchgate.net These cages can encapsulate guest molecules within their internal cavities, leading to applications in molecular recognition, drug delivery, and catalysis in confined spaces. The phenyl group on the pyridine ring of this compound could be functionalized to modulate the size and properties of the cage's cavity.

The formation of these complex supramolecular structures is a testament to the rich information encoded within the molecular structure of the this compound ligand and its interplay with the coordination preferences of metal ions.

Advanced Materials Applications and Structure Property Relationships

Organic Optoelectronic Devices and Components

The realm of organic electronics has seen exponential growth, driven by the promise of flexible, low-cost, and large-area devices. Phenylpyridine-based compounds, including derivatives of 4-(4-Phenylpyridin-2-yl)aniline, are at the forefront of this research due to their favorable electronic and light-emitting properties.

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

Organic Light-Emitting Diodes (OLEDs) are a prime example of the success of organic electronics, now commonplace in displays and lighting. The efficiency and color purity of an OLED are largely determined by the organic materials used in its emissive layer. Research has shown that phenylpyridine-based iridium(III) complexes are highly effective phosphorescent dopants in OLEDs, capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies. While direct studies on this compound as a standalone emitter are not extensively documented, its structural motifs are crucial in more complex systems. For instance, derivatives incorporating this structure are investigated as host materials for phosphorescent emitters. A desirable host material should possess a high triplet energy to effectively confine the excitons on the guest emitter, along with good charge carrier mobility.

In the broader context of materials for OLEDs, various derivatives containing phenylpyridine and aniline (B41778) units have been synthesized and characterized. For example, acridine-substituted triphenylamine (B166846) and carbazole (B46965) core-based materials have been developed for use as hole-transporting layers (HTL) and host materials in phosphorescent OLEDs. nih.govthermofisher.com One such material, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR), demonstrated excellent device efficiencies when used as an HTL. thermofisher.com Similarly, pyrenylpyridine derivatives have been explored as sky-blue emitters in non-doped OLEDs, showcasing the versatility of the pyridine-based structural unit. researchgate.netlsu.edu

The following table summarizes the performance of some OLEDs using materials related to the core structure of this compound.

| Material | Role | Max. External Quantum Efficiency (EQE) | Device Luminance | Commission Internationale de l'Éclairage (CIE) Coordinates |

| TPA-2ACR | Hole-Transporting Material | 21.59% | - | - |

| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Emissive Layer | 6.0 ± 1.2% at 5 V | - | (0.18, 0.34) |

| Compound B (a pyrene-benzimidazole derivative) | Emissive Layer | 4.3 ± 0.3% at 3.5 V | 290 ± 10 cd m⁻² at 7.5 V | (0.1482, 0.1300) |

Charge Transport Mechanisms in Organic Semiconductors

The functionality of any organic electronic device is underpinned by the movement of charge carriers—electrons and holes—through the organic semiconductor layers. The charge transport properties of a material are intrinsically linked to its molecular structure, packing in the solid state, and the degree of intermolecular electronic coupling.

In organic semiconductors, charge transport is often described by a hopping model, where charges jump between localized states on adjacent molecules. The efficiency of this process is influenced by two key parameters: the reorganization energy and the charge transfer integral. The reorganization energy is the energy required to distort the molecular geometry from its neutral to its ionized state and vice versa. A lower reorganization energy is desirable for efficient charge transport. The charge transfer integral, on the other hand, quantifies the electronic coupling between neighboring molecules and is highly dependent on their relative orientation and distance.

Fundamental Principles in Photovoltaic Applications

Organic photovoltaic (OPV) devices, or solar cells, offer a promising route to low-cost, flexible, and scalable renewable energy. The fundamental process in an OPV involves the absorption of light to create an exciton (B1674681) (a bound electron-hole pair), followed by the dissociation of this exciton at a donor-acceptor interface, and finally the transport of the separated charges to the respective electrodes.

The design of efficient materials for OPVs often involves creating donor-acceptor architectures within the molecule or in a blend of materials to facilitate charge separation. Phenylpyridine and aniline derivatives are of interest in this context. Aniline itself is an electron-donating moiety, while the pyridine (B92270) ring can act as an electron-accepting unit. This inherent donor-acceptor character within the this compound structure suggests its potential as a component in OPV materials.

Research into polymers based on aniline and thiophene (B33073) has demonstrated that molecular geometry plays a crucial role in determining the crystallinity, surface morphology, and ultimately the photovoltaic yield of the resulting devices. This underscores the importance of the structure-property relationship in designing new materials for solar energy conversion.

Chemical Sensing Platforms and Molecular Probes

The ability of certain molecules to change their optical or electronic properties in response to specific chemical species forms the basis of chemical sensors. The pyridine nitrogen in this compound provides a potential binding site for analytes, particularly protons and metal ions.

Conjugated polymers containing pyridine units have been shown to act as pH-responsive fluorescent chemical sensors. nih.gov The protonation and deprotonation of the pyridine nitrogen can alter the electronic structure of the polymer, leading to observable changes in its fluorescence emission. nih.gov For example, the addition of acid can decrease and red-shift the fluorescence, while the addition of a base can increase the fluorescence intensity. nih.gov This reversible behavior makes such materials suitable for reusable sensing applications.

Fundamental Investigations into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

The structure of this compound, with the electron-donating aniline group and the electron-withdrawing pyridine ring linked by a phenyl group, represents a classic "push-pull" system. Such systems are known to exhibit significant second-order NLO properties. First-principles calculations on similar push-pull molecules, like 4-nitro-4'-methylbenzylidene aniline, have shown that the large NLO susceptibility originates from intramolecular charge transfer. nih.gov

Experimental and computational studies on other aniline derivatives have further highlighted the potential of this class of compounds in NLO applications. For example, investigations into halogenated aniline oligomers have shown that the first (β) and second (γ) hyperpolarizabilities can be enhanced by introducing electron-donating groups and extending the conjugation length. chemicalbook.com The table below shows calculated hyperpolarizability values for some halogenated aniline trimers.

| Compound (Pernigraniline Trimer) | β (10⁻³⁰ esu) | γ (10⁻³⁶ esu) |

| Unsubstituted | 0.0 | 20.3 |

| F-substituted | 0.1 | 21.4 |

| Cl-substituted | 0.2 | 22.1 |

| Br-substituted | 0.2 | 22.5 |

These findings suggest that this compound and its derivatives are promising candidates for NLO materials, although specific experimental data for this compound is needed for a complete evaluation.

Structure-Property Relationship Studies in Functional Materials Design

The design of new functional materials is heavily reliant on understanding the intricate relationship between a molecule's chemical structure and its resulting physical and chemical properties. For this compound, the interplay between the phenyl, pyridine, and aniline components dictates its electronic structure, and consequently its optical and charge transport characteristics.

The relative orientation of the phenyl and pyridine rings, as well as the conformation of the aniline group, will significantly impact the extent of π-conjugation and the intramolecular charge transfer character of the molecule. Twisting between the aromatic rings can disrupt π-conjugation, leading to changes in the absorption and emission spectra, as well as influencing the NLO properties.

Studies on related systems provide valuable insights. For instance, in aniline-based squaraines, modifying terminal groups and substituents allows for tuning of properties such as hydrophobicity and two-photon absorption. Similarly, in pyrenylpyridines, highly twisted conformations in the solid state have been observed, which can be correlated with variations in physical characteristics like photostability and spectral properties. researchgate.netlsu.edu These examples underscore the principle that subtle changes in molecular architecture can lead to significant alterations in material function, a key concept in the rational design of new materials based on the this compound framework.

Influence of Substituent Effects on Electronic and Optical Behavior

The electronic and optical properties of aromatic and heterocyclic compounds like this compound are highly sensitive to the presence of substituent groups. mdpi.com The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl or pyridyl rings can systematically tune the molecule's behavior. mdpi.comnih.gov

Theoretical studies on similar heterocyclic systems have demonstrated that substituents significantly affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups raise the HOMO energy level, while EWGs like cyano (-CN) or nitro (-NO₂) groups lower the LUMO energy level. mdpi.com This modulation of the frontier molecular orbitals directly impacts the HOMO-LUMO energy gap (ΔE), a crucial parameter that influences the molecule's electronic and optical characteristics. A smaller energy gap typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. researchgate.net

The nature and position of substituents also dictate the photophysical properties, such as UV-Vis absorption and photoluminescence (fluorescence). nih.gov For instance, studies on substituted 2-oxonicotinonitriles have shown that introducing an EWG can lead to a significant increase in the fluorescence quantum yield. nih.gov In contrast, changing the solvent can lead to shifts in the absorption and emission maxima, highlighting the role of the molecular environment. nih.gov These findings suggest that by carefully selecting substituents for the this compound core, it is possible to fine-tune its light absorption and emission properties for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors.

Table 1: Influence of Substituent Type on Electronic Properties (Illustrative) This table illustrates general trends observed in related aromatic compounds.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap (ΔE) | Expected Impact on Absorption Spectrum |

| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Increase | Minimal Change | Decrease | Red-shift (to longer wavelengths) |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Minimal Change | Decrease | Decrease | Red-shift (to longer wavelengths) |

| Halogen (e.g., -Cl, -F) | Decrease | Decrease | Can increase or decrease | Variable |

Impact of Molecular Conformation on Material Performance

Crystal structure analyses of related molecules, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveal a significant twist between the pyridinyl and phenyl planes, with a measured torsional angle of 63.0(2)°. mdpi.com Similarly, in other N-aryl-heterocyclic structures, the dihedral angles between aromatic rings can range from approximately 15° to over 43°. researchgate.net For (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the dihedral angle between the indole (B1671886) and fluorophenyl rings is a substantial 111.5(3)°. scirp.org

This non-planar conformation has several important consequences for material properties. A twisted structure can disrupt extensive π-π stacking between adjacent molecules in the solid state. This can be advantageous in the design of host materials for OLEDs, where it helps prevent concentration quenching and maintain high emission efficiency. Furthermore, the specific dihedral angle influences the extent of electronic communication between the different parts of the molecule. A more planar conformation generally allows for better π-conjugation, which can affect the electronic and optical properties discussed previously. Therefore, controlling the molecular conformation through chemical design is a critical aspect of tuning the bulk properties of the material for specific technological applications.

Table 2: Dihedral Angles in Related Phenyl-Pyridine and Analogous Structures

| Compound | Ring System 1 | Ring System 2 | Dihedral/Torsion Angle (°) |

| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | Phenyl | Pyridinyl | 63.0(2) mdpi.com |

| 4-Chloro-N-(pyrazin-2-yl)aniline | Phenyl | Pyrazinyl | 43.0(1) researchgate.net |

| N-(4-methylphenyl)pyrazin-2-amine | Tolyl | Pyrazinyl | 19.1(1) researchgate.net |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | 4-Fluorophenyl | Indole | 111.5(3) scirp.org |

Rational Design Strategies for Property Tuning

Rational design involves the deliberate and systematic modification of a lead compound's structure to achieve desired properties. nih.govnih.gov This strategy is paramount in both medicinal chemistry and materials science. nih.gov For this compound, rational design strategies would focus on synthesizing a library of derivatives to establish clear structure-activity relationships (SAR). nih.gov

The primary approach involves introducing a variety of substituents at different positions on both the phenyl and pyridyl rings. nih.gov As established, EDGs and EWGs can be used to modulate the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the molecule. mdpi.com For example, to develop a material that absorbs and emits at lower energies (red-shifted), one might introduce strong EDGs on the aniline ring and EWGs on the pyridine ring to create a "push-pull" system that narrows the energy gap.

Another design strategy involves modifying the linkage between the aromatic rings to control the molecular conformation. Altering the steric bulk of groups near the bond connecting the phenyl and pyridine rings can force a change in the dihedral angle, thereby influencing crystal packing and solid-state morphology. mdpi.com

By combining these approaches—systematic substitution and conformational control—researchers can create a diverse set of molecules based on the this compound scaffold. nih.gov The properties of these new compounds can then be measured and correlated with their structural changes, providing a clear roadmap for the development of materials optimized for specific functions, from advanced electronic components to specialized chemical sensors.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Enhanced Versatility and Scalability

Future research is anticipated to focus on the development of more efficient, versatile, and scalable synthetic routes to 4-(4-Phenylpyridin-2-yl)aniline and its derivatives. While classical cross-coupling reactions like the Suzuki-Miyaura coupling are foundational for synthesizing the biaryl pyridine (B92270) core, emerging trends point towards the adoption of more advanced and sustainable synthetic strategies.

Furthermore, there is a growing interest in photoredox catalysis and flow chemistry for the synthesis of complex organic molecules. These technologies offer advantages such as milder reaction conditions, improved reaction control, and enhanced safety, which are particularly relevant for large-scale production. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its commercial viability for various applications.

The versatility of new synthetic methods will also be a key focus. Researchers will likely explore late-stage functionalization techniques to introduce a wide range of substituents onto the phenyl and aniline (B41778) rings. This would enable the fine-tuning of the compound's electronic and photophysical properties for specific applications.

| Synthetic Methodology | Potential Advantages | Research Focus |

| C-H Activation | Reduced synthetic steps, higher atom economy, less waste | Direct coupling of pyridine and aniline precursors |

| Photoredox Catalysis | Mild reaction conditions, high selectivity | Development of visible-light-mediated coupling reactions |

| Flow Chemistry | Scalability, improved safety, precise reaction control | Continuous production processes |

| Late-Stage Functionalization | Access to a wide range of derivatives, property tuning | Introduction of diverse functional groups |

Integration into Hybrid Organic-Inorganic Material Systems

The integration of this compound into hybrid organic-inorganic materials is a promising avenue for future research. The nitrogen atom in the pyridine ring and the amine group in the aniline moiety can act as effective ligands for coordinating with metal ions, making this compound an excellent candidate for the construction of novel hybrid materials such as metal-organic frameworks (MOFs) and perovskites.

In the context of MOFs, this compound could serve as an organic linker to create frameworks with unique topologies and functionalities. The resulting MOFs could exhibit interesting properties such as tunable porosity, high surface area, and luminescence, making them suitable for applications in gas storage, separation, and catalysis.

For hybrid perovskites, which have shown remarkable performance in photovoltaic devices, this compound could be explored as a surface passivating agent or as a component of the organic cation layer. Its ability to coordinate with the metal halide framework could help to reduce defects at the perovskite surface, thereby improving device efficiency and stability. The aromatic nature of the compound could also enhance charge transport and extraction in the solar cell.

Future work in this area will likely involve the systematic investigation of how the incorporation of this compound and its derivatives influences the structural, electronic, and optical properties of these hybrid materials.

Advanced In Situ Spectroscopic Characterization during Operational Conditions

To fully understand the structure-property-performance relationships of materials incorporating this compound, it is crucial to study them under operational conditions. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe the dynamic changes in the electronic and structural properties of these materials as they function within a device or a chemical system.

For instance, in situ absorption and emission spectroscopy can provide real-time information on the photophysical processes occurring in organic light-emitting diodes (OLEDs) or solar cells that utilize this compound. This would allow researchers to monitor changes in the excited states, charge transfer dynamics, and degradation pathways during device operation.

In situ Raman and infrared spectroscopy could be employed to track vibrational changes in the molecule, offering insights into its interaction with other components in a material system, such as metal centers in a catalyst or the surface of a semiconductor. This would be particularly valuable for understanding the mechanisms of surface passivation in perovskite solar cells or the catalytic activity of MOFs.

The combination of these in situ techniques with electrochemical measurements (spectroelectrochemistry) will provide a comprehensive picture of the redox processes and charge transport mechanisms involving this compound.

Application of Machine Learning and Artificial Intelligence in Design and Discovery of Related Compounds

The vast chemical space of possible derivatives of this compound presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and discovery of new compounds with tailored properties.

By training ML models on existing datasets of related compounds and their properties, it will be possible to predict the electronic, optical, and chemical characteristics of new, yet-to-be-synthesized derivatives of this compound. This predictive capability will enable researchers to screen large virtual libraries of compounds and identify the most promising candidates for a specific application, thereby accelerating the discovery process.

Generative models, a class of AI algorithms, could be used to design entirely new molecules with optimized properties. By providing the model with a set of desired characteristics, it can generate novel molecular structures that are likely to meet those criteria. This approach could lead to the discovery of innovative materials with unprecedented performance.

The integration of ML and AI with automated synthesis platforms could create a closed-loop system for accelerated materials discovery, where new compounds are designed, synthesized, and tested in a fully autonomous fashion.

| AI/ML Application | Objective | Expected Outcome |

| Predictive Modeling | Forecast properties of new derivatives | Rapid screening of virtual compound libraries |

| Generative Models | Design novel molecules with desired properties | Discovery of innovative materials with enhanced performance |

| Autonomous Discovery | Create a closed-loop design-synthesis-test cycle | Accelerated development of next-generation materials |

Exploration of New Application Frontiers in Scientific Instrumentation and Probes (Non-Therapeutic)

Beyond its potential use in electronic devices, this compound and its functionalized derivatives hold promise for applications in scientific instrumentation and as non-therapeutic probes. The inherent photophysical properties of the phenylpyridine core, which can be modulated by the aniline substituent, make it an attractive scaffold for the development of fluorescent sensors and imaging agents.

For example, by introducing specific functional groups that can interact with particular analytes, derivatives of this compound could be designed as chemosensors for the detection of metal ions, anions, or small organic molecules. The binding of the analyte would induce a change in the fluorescence properties of the sensor, allowing for quantitative detection.

In the field of bioimaging, fluorescent probes based on this compound could be developed for visualizing specific cellular components or processes. The ability to tune the emission wavelength by modifying the chemical structure would be highly advantageous for multicolor imaging experiments.

Furthermore, the compound's electrochemical properties could be harnessed for the development of new types of electrochemical sensors. Its ability to undergo reversible redox processes could be utilized for the sensitive detection of electroactive species. The exploration of these new application frontiers will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and analytical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.